molecular formula C5H2BrN3S B3030166 6-Bromothiazolo[5,4-b]pyrazine CAS No. 87444-40-4

6-Bromothiazolo[5,4-b]pyrazine

Cat. No.: B3030166
CAS No.: 87444-40-4
M. Wt: 216.06
InChI Key: CMLJPLSXFAXELV-UHFFFAOYSA-N
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Description

6-Bromothiazolo[5,4-b]pyrazine is a useful research compound. Its molecular formula is C5H2BrN3S and its molecular weight is 216.06. The purity is usually 95%.
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Biological Activity

6-Bromothiazolo[5,4-b]pyrazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This article synthesizes recent research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Kinases : Recent studies indicate that derivatives of thiazolo[5,4-b]pyrazine show significant inhibitory effects on various kinases. For instance, compounds derived from this structure demonstrated IC50 values as low as 10 nM against Pim-2 kinase, highlighting their potential as anti-cancer agents by disrupting cell signaling pathways involved in proliferation and survival .
  • Cholinesterase Inhibition : Compounds related to this compound have shown strong inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. One derivative exhibited an IC50 of 2.3 nM against butyrylcholinesterase (BuChE) .
  • Neuroprotective Effects : The compound has also been evaluated for its neuroprotective properties. In vitro studies demonstrated that it could protect human neuroblastoma cells (SH-SY5Y) from oxidative stress, with EC50 values indicating significant protective effects .

Efficacy Against Cancer Cell Lines

The anticancer potential of this compound has been assessed through various studies:

Cell Line IC50 Value (μM) Notes
BEL-740210.74Induces apoptosis without toxicity to HUVEC-12 .
A5490.13Significant inhibitory effect .
MCF-70.18Comparable to standard chemotherapeutics .
PC1216.4Demonstrated neuroprotective effects .

These data suggest that this compound and its derivatives possess potent anticancer activities across multiple cell lines while maintaining selectivity and safety profiles.

Case Study 1: Neuroprotection in Oxidative Stress Models

In a study examining the effects of this compound on SH-SY5Y cells subjected to oxidative stress, treatment with the compound led to a significant reduction in cell death compared to untreated controls. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Case Study 2: Anticancer Activity in Hepatocellular Carcinoma

Another investigation focused on the efficacy of the compound against hepatocellular carcinoma (HCC) cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most significant applications of 6-bromothiazolo[5,4-b]pyrazine derivatives is in the development of anticancer agents. Compounds with similar thiazolo-pyrazine structures have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, studies indicate that modifications at the 2 and 6 positions of the pyrazine ring can enhance potency against c-Met kinases, which are implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma .

1.2 Antiviral Properties

Research has highlighted the potential of thiazolo[5,4-b]pyrazine derivatives as allosteric modulators for viral proteins. Compounds derived from this scaffold have shown promising activity against the Hepatitis B virus (HBV), making them candidates for further development as antiviral therapeutics. Their mechanism involves modulating the core protein of HBV, thereby inhibiting viral replication .

Materials Science Applications

2.1 Organic Electronics

The unique electronic properties of thiazolo[5,4-b]pyrazine derivatives make them suitable for applications in organic electronics. These compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport and their favorable photophysical properties. The incorporation of bromine enhances the stability and solubility of these materials, which is crucial for device fabrication .

2.2 Sensor Technology

Recent advancements have explored the use of thiazolo[5,4-b]pyrazines in sensor technology. Their ability to interact with various analytes makes them ideal candidates for developing chemical sensors that can detect environmental pollutants or biological markers. The sensitivity and selectivity of these sensors can be fine-tuned by modifying substituents on the thiazole or pyrazine rings .

Synthetic Methodologies

3.1 Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors such as halogenated pyrazines and thiazoles. These synthetic routes are critical for producing derivatives with specific functional groups that enhance biological activity or material properties.

Synthesis Method Description Yield (%)
Cyclization with halidesUtilizes nucleophilic substitution to form thiazolo-pyrazinesUp to 85
Multi-step synthesisInvolves several reactions to introduce functional groupsVariable

Case Studies

Case Study: Anticancer Research

In a notable study, derivatives of this compound were evaluated for their anticancer properties against a panel of cancer cell lines. The results demonstrated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents. The most potent derivative exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a lead compound for further development .

Case Study: Sensor Development

A recent project focused on integrating thiazolo[5,4-b]pyrazine into a sensor platform for detecting heavy metals in water sources. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing the practical application of these compounds in environmental monitoring .

Properties

IUPAC Name

6-bromo-[1,3]thiazolo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3S/c6-3-1-7-4-5(9-3)10-2-8-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLJPLSXFAXELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670436
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87444-40-4
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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